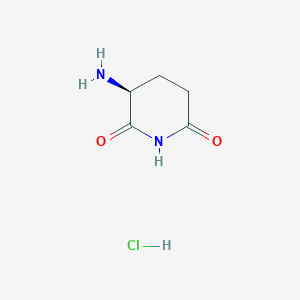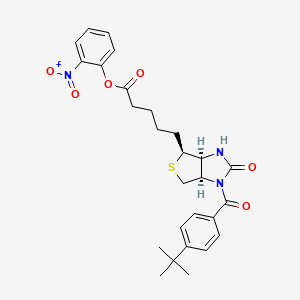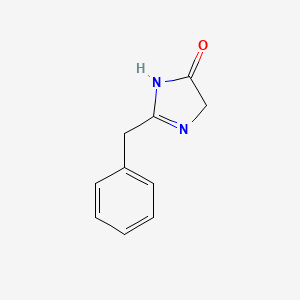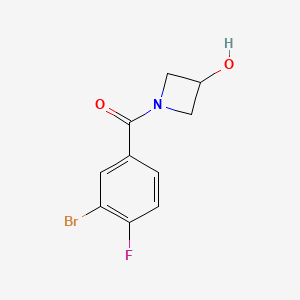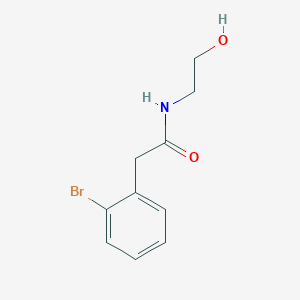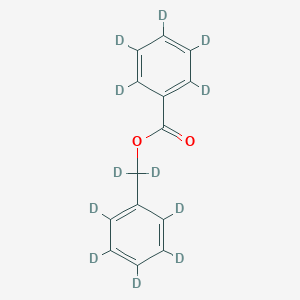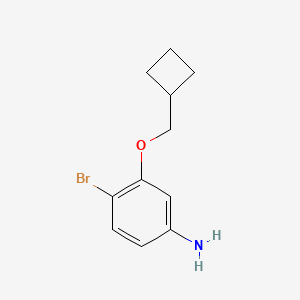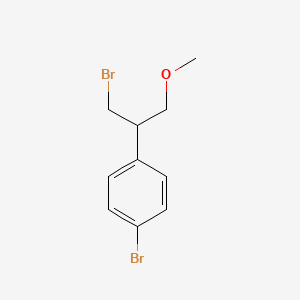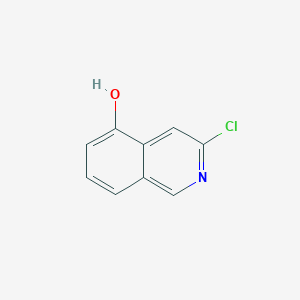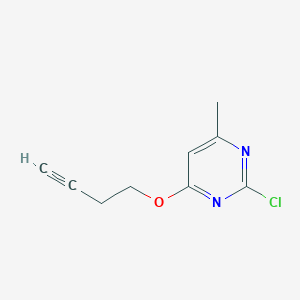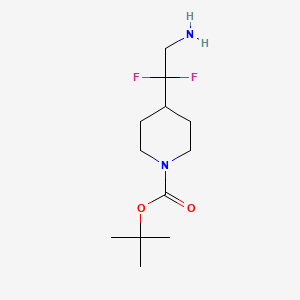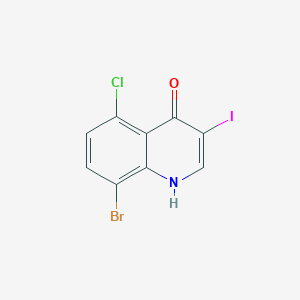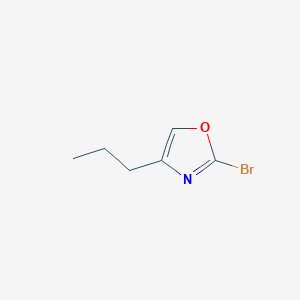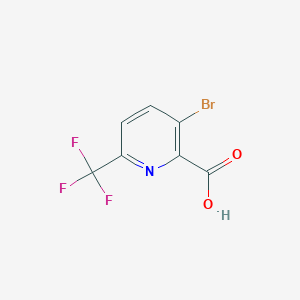
3-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid
Übersicht
Beschreibung
3-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid, also known as BTP, is an organic compound with a molecular formula of C7H4BrF3NO2. It is a white solid that is soluble in most organic solvents. BTP is a versatile compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Optical Properties
Research on closely related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has involved spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Studies have explored their optimized geometric structures through density functional theory (DFT), evaluating vibrational frequencies, chemical shift values, non-linear optical (NLO) properties, and HOMO-LUMO energies. These compounds have also been assessed for their interaction with DNA and antimicrobial activities, providing a foundation for understanding the spectroscopic and optical properties of similar trifluoromethylated pyridines (H. Vural & M. Kara, 2017).
Synthesis of Novel Compounds
There has been significant interest in the synthesis of novel compounds using trifluoromethyl-containing building blocks. For instance, alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates have been synthesized using a trifluoromethyl-containing precursor, showcasing the utility of such compounds in constructing complex molecular structures with potential biological activity (A. Khlebnikov et al., 2018).
Antimicrobial Activities
Research involving the synthesis of bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues has shown promising antimicrobial activities. These compounds have been synthesized efficiently via the click chemistry approach, demonstrating significant potential against bacterial and fungal strains, highlighting the applicability of trifluoromethylated compounds in developing new antimicrobial agents (A. Jha & T. Atchuta Ramarao, 2017).
Material Sciences and Molecular Structures
The study of the crystal structure of similar compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals intricate water-bridged hydrogen-bonding networks. These studies are crucial for understanding the intermolecular interactions and molecular packing of trifluoromethylated pyridines, with implications for material science and the design of molecular materials (N. Ye & J. Tanski, 2020).
Eigenschaften
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSLGROYWBGBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
